6-cyclopropyl-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of the quinoline class of compounds . It is a second-generation fluoroquinolone . The compound has a molecular formula of C17H18FN3O3 and a molecular weight of 331.342 .
Synthesis Analysis
The synthesis of similar compounds involves multi-step procedures . For instance, a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and characterized using 1H NMR, 13C NMR, and LCMS .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core with a piperazine ring attached to it . The compound also contains a cyclopropyl group and a fluoro group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds such as pinacol boronic esters are known to undergo protodeboronation . This reaction is a valuable transformation in organic synthesis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 331.342 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug for tuberculosis (TB) treatment. Researchers have designed and synthesized novel derivatives of our compound to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these derivatives, several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, compound 6e demonstrated an IC90 of 40.32 μM. These findings suggest that this compound class holds promise as potential anti-TB agents.
Crystallography Studies
Single crystals were developed for specific derivatives, including 6d, 6f, and 6n. These crystals allow for detailed structural analysis, aiding in understanding the compound’s interactions and suitability for further development .
Cytotoxicity Assessment
To ensure safety, researchers evaluated the cytotoxicity of the most active compounds on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic to human cells .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA gyrase , a type IIA topoisomerase found in Gram-negative bacteria . DNA gyrase is responsible for controlling bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA .
Mode of Action
The compound interacts with its target, DNA gyrase, by binding to it. This binding inhibits the function of DNA gyrase, thereby preventing the supercoiling of bacterial DNA . This disruption in DNA topology inhibits bacterial DNA replication, leading to the death of the bacterial cell .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This inhibition disrupts the DNA replication process, leading to the cessation of bacterial growth and ultimately, bacterial death .
Pharmacokinetics
Moreover, these compounds are intended to have activity against current quinolone-resistant bacterial strains .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and the death of bacterial cells. By disrupting DNA replication through the inhibition of DNA gyrase, the compound prevents the bacteria from multiplying, leading to a reduction in the bacterial population .
Propiedades
IUPAC Name |
4-cyclopropyl-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4/c1-28-14-9-13(10-15(11-14)29-2)19(27)24-5-7-25(8-6-24)20-22-17(12-3-4-12)16(21)18(26)23-20/h9-12H,3-8H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUSBJGILSZZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-1H-pyrimidin-6-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.